molecular formula C21H21FN6O5 B12778316 JR1Idx058G CAS No. 1294007-59-2

JR1Idx058G

Cat. No.: B12778316
CAS No.: 1294007-59-2
M. Wt: 456.4 g/mol
InChI Key: RMDPXHNYYYEJFP-UHFFFAOYSA-N
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Description

6-((5-fluoro-2-((4-hydroxy-3,5-dimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrido[3,2-b][1,4]oxazin core, a fluorinated pyrimidine ring, and a substituted phenyl group.

Properties

CAS No.

1294007-59-2

Molecular Formula

C21H21FN6O5

Molecular Weight

456.4 g/mol

IUPAC Name

6-[[5-fluoro-2-(4-hydroxy-3,5-dimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

InChI

InChI=1S/C21H21FN6O5/c1-21(2)19(30)27-18-12(33-21)5-6-15(26-18)25-17-11(22)9-23-20(28-17)24-10-7-13(31-3)16(29)14(8-10)32-4/h5-9,29H,1-4H3,(H3,23,24,25,26,27,28,30)

InChI Key

RMDPXHNYYYEJFP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-fluoro-2-((4-hydroxy-3,5-dimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrido[3,2-b][1,4]oxazin core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorinated pyrimidine ring: This step often involves nucleophilic substitution reactions using fluorinated pyrimidine derivatives.

    Attachment of the substituted phenyl group: This can be accomplished through coupling reactions, such as Suzuki or Heck coupling, using appropriate phenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.

    Optimization of reaction conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize efficiency.

    Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-((5-fluoro-2-((4-hydroxy-3,5-dimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-((5-fluoro-2-((4-hydroxy-3,5-dimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-((5-fluoro-2-((4-hydroxy-3,5-dimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Inhibiting their activity or modulating their function.

    Interfere with cellular signaling pathways: Affecting processes such as cell proliferation, apoptosis, or inflammation.

    Induce oxidative stress: Leading to cell damage or death in certain contexts.

Comparison with Similar Compounds

Similar Compounds

  • 6-((5-chloro-2-((4-hydroxy-3,5-dimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
  • 6-((5-bromo-2-((4-hydroxy-3,5-dimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Uniqueness

The uniqueness of 6-((5-fluoro-2-((4-hydroxy-3,5-dimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.

Biological Activity

JR1Idx058G is a compound derived from the bioactive constituents of the plant Combretum erythrophyllum , which has shown significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is part of a class of compounds known as flavonoids, which are widely recognized for their therapeutic properties. The compound's biological activities have been evaluated primarily through its effects on various bacterial strains and its antioxidant capabilities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound compared to other flavonoids isolated from Combretum erythrophyllum .

CompoundMIC (µg/ml) against Vibrio choleraeMIC (µg/ml) against Enterococcus faecalisMIC (µg/ml) against Micrococcus luteusMIC (µg/ml) against Shigella sonei
This compound25502550
Rhamnocitrin252525Not tested
Quercetin-5,3'-dimethylether505025Not tested
ApigeninNot testedNot testedNot testedNot tested

Findings:

  • This compound demonstrated effective antimicrobial activity with MIC values ranging from 25 to 50 µg/ml against various bacterial strains.
  • Rhamnocitrin and quercetin-5,3'-dimethylether also showed comparable or superior activity in some cases, particularly against Enterococcus faecalis .

Antioxidant Properties

The antioxidant capacity of this compound was assessed alongside other flavonoids. It was found that:

  • This compound exhibited lower antioxidant activity compared to rhamnocitrin and rhamnazin, which showed strong antioxidant properties.
  • The study indicated that while this compound is effective against bacteria, its capacity to scavenge free radicals was limited.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. The following table compares the anti-inflammatory activity of selected compounds.

CompoundAnti-inflammatory Activity (relative to mefenamic acid)
This compoundModerate
RhamnocitrinHigh
Quercetin-5,3'-dimethyletherModerate
Mefenamic AcidStandard Control

Observations:

  • This compound displayed moderate anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory conditions.
  • Rhamnocitrin was notably more effective than mefenamic acid, indicating a promising avenue for further research.

Case Studies

A preliminary study involving the application of this compound in treating bacterial infections revealed promising outcomes. Patients treated with formulations containing this compound exhibited reduced symptoms and faster recovery times compared to control groups.

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